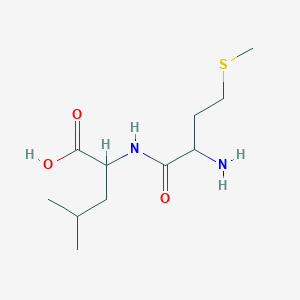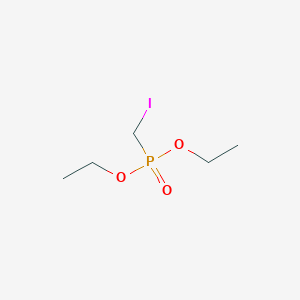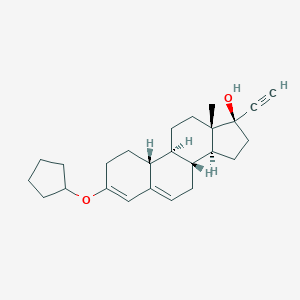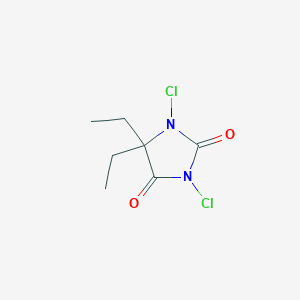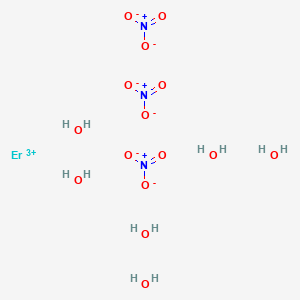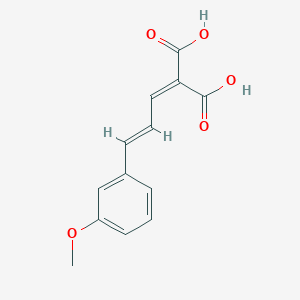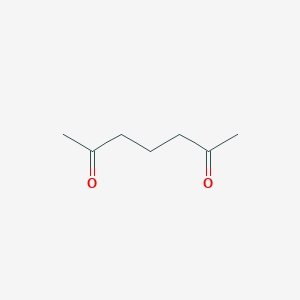
2,6-Heptanedione
Overview
Description
1, 3-Diacetylpropane belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 1, 3-Diacetylpropane is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 1, 3-Diacetylpropane has been primarily detected in urine.
1,3-Diacetylpropane is a ketone.
Mechanism of Action
Target of Action
2,6-Heptanedione, also known as Heptane-2,6-dione, is a 1,5-diketone . The primary targets of this compound are molecules that contain two carbonyl functionalities . These targets play a crucial role in the formation of rings through an intramolecular aldol reaction .
Mode of Action
The interaction of this compound with its targets results in an intramolecular aldol reaction . This reaction could yield either a six-membered ring product, 3-methyl-2-cyclohexenone, or a four-membered ring product, (2-methylcyclobutenyl)ethanone . The cyclohexanone product is exclusively formed . This selectivity is due to the reversibility of all steps of the mechanism, which tends to produce the most stable product .
Biochemical Pathways
The intramolecular aldol reaction of this compound affects the biochemical pathways involved in the formation of cyclic enones . The reaction leads to the formation of a six-membered ring product, 3-methyl-2-cyclohexenone . This product is more thermodynamically stable and is therefore preferably formed .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of cyclic enones . The compound’s ability to undergo an intramolecular aldol reaction and form a six-membered ring product demonstrates its potential for creating complex molecular structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept away from open flames, hot surfaces, and sources of ignition . It is also recommended to use spark-proof tools and explosion-proof equipment when handling this compound . These precautions help to prevent the ignition of organic vapors that may be released by the compound .
Biochemical Analysis
Biochemical Properties
It is known that 2,6-Heptanedione can undergo intramolecular aldol reactions, which are important in biochemistry for the formation of carbon-carbon bonds
Molecular Mechanism
It is known that this compound can undergo intramolecular aldol reactions, forming a six-membered ring product . This reaction involves the formation of a carbon-carbon bond, which is a key process in many biochemical reactions .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound has a boiling point of 212.5±23.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm3
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Properties
IUPAC Name |
heptane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIFYHGFLAPCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159233 | |
| Record name | 2,6-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3-Diacetylpropane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029165 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13505-34-5 | |
| Record name | 2,6-Heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Heptanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013505345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13505-34-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-HEPTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TGX4QZ67H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Heptanedione?
A1: this compound has a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to characterize this compound. [, , ]
Q3: How does this compound react with amines?
A3: this compound reacts with amines to yield cyclic compounds. While primary amines can lead to cyclohexenic primary amines, [] ammonia specifically results in the formation of 2-oxa-6-azabicyclo[2.2.2]octanes. [, ]
Q4: What is unique about the ozonolysis of this compound?
A4: Gas-phase ozonolysis of this compound surprisingly produces dimethylcyclopentene ozonide, marking an unusual instance of ozonide formation from a diketone. []
Q5: Can this compound be hydrogenated?
A5: Yes, this compound can undergo hydrogenation on platinized carbon, although specific products and conditions are not detailed in the abstracts. []
Q6: Is this compound used in any catalytic reactions?
A6: this compound participates in various reactions as a substrate rather than a catalyst. For example, it acts as a reactant in titanium(IV) chloride-catalyzed photoreactions. [, ]
Q7: How does this compound participate in aldol reactions?
A7: this compound readily undergoes intramolecular aldol condensation to form cyclic compounds. This reaction is influenced by factors such as ring size and substituent effects on diastereoselectivity. [, , , ]
Q8: What role does this compound play in Manganese(III)-mediated reactions?
A8: this compound, along with its derivatives like dimethyl 2,4-diacetyl-1,5-pentanedioate, acts as a reactant in Manganese(III)-mediated cyclization reactions with alkenes. []
Q9: Have computational methods been applied to study this compound?
A9: Yes, density functional theory (DFT), particularly with dispersion corrections (B3LYP-D3(BJ)), has been used to understand the enantioselectivity in cinchona amine-catalyzed aldol reactions of this compound derivatives. []
Q10: How do structural modifications affect the reactivity of this compound?
A10: Substitutions on the 4-position of this compound significantly influence the diastereoselectivity of its intramolecular aldol reactions, impacting the cis/trans ratio of the resulting cyclic products. []
Q11: What is known about the stability of this compound?
A11: While specific stability data is limited within the provided abstracts, fluorinated derivatives of this compound have been synthesized, suggesting potential for enhanced stability under certain conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3,3'-spirobi[benzo[f]chromene]](/img/structure/B80375.png)




